4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine
Description
The compound 4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazole core fused with a 1,2,4-triazole ring. Key structural elements include:
- A 1-methylpyrazole-5-amine moiety.
- A 4-chlorobenzyl substituent attached to the triazole ring.
- A methyl group at position 5 of the triazole.
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6/c1-9-18-19-14(12-7-17-20(2)13(12)16)21(9)8-10-3-5-11(15)6-4-10/h3-7H,8,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIPHXYPDUBFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3=C(N(N=C3)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine (CAS Number: 956964-52-6) is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and various biological assays that highlight its efficacy.
The molecular formula of the compound is , with a molecular weight of approximately 302.762 g/mol. Key physical properties include:
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 567.5 ± 60.0 °C at 760 mmHg
- LogP : 3.00
These properties suggest a relatively stable compound with potential for bioactivity due to its lipophilicity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often incorporating microwave-assisted techniques to enhance yield and purity. The triazole ring is formed first, followed by the introduction of the chlorobenzyl group and subsequent modifications to achieve the final structure .
Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 36 nM to over 500 nM against different cancer types, including gastric and liver cancers .
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| 4c | Gastric | 60 |
| 6a | Liver | 399 |
| 6b | Liver | >1000 |
| 6c | All except MCF | 120-359 |
The presence of electronegative groups like chlorine enhances the anticancer activity by improving binding affinity to biological targets.
Antifungal Activity
Triazole derivatives are also known for their antifungal properties. A study evaluated several triazole compounds against fungal pathogens such as Corynespora cassiicola and Pseudomonas syringae, revealing promising fungicidal activities .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific enzymes or receptors involved in cellular proliferation and survival pathways. The triazole moiety is known for its role in disrupting fungal cell membrane synthesis, while the chlorobenzyl group may enhance binding interactions with target sites .
Case Studies
- Cytotoxicity Assay : In a study assessing the cytotoxicity of various pyrazole derivatives, it was found that compounds similar to this triazole exhibited selective activity against liver cancer cells with an IC50 of approximately 428 nM .
- Fungal Inhibition : Another study highlighted the effectiveness of triazole derivatives in inhibiting fungal growth, establishing a structure-activity relationship that correlates certain substituents with enhanced antifungal potency .
Scientific Research Applications
Antifungal Activity
Research indicates that compounds within the triazole class exhibit significant antifungal properties. The structure of 4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine suggests potential effectiveness against various fungal strains. For instance, derivatives of 1,2,4-triazoles have been shown to be effective against pathogens such as Candida and Aspergillus spp., with studies highlighting their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes .
Antimicrobial Properties
The compound's design allows it to interact with bacterial enzymes and cell membranes. Studies have demonstrated that triazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this one have shown effectiveness against Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibacterial agents .
Neuroprotective Effects
Emerging research has pointed towards the neuroprotective potential of triazole derivatives. The ability of these compounds to modulate neurotransmitter systems could lead to applications in treating neurodegenerative diseases. Specifically, their interaction with GABA receptors suggests a role in managing conditions like epilepsy and anxiety disorders .
Case Study 1: Antifungal Efficacy
A study published in PubMed Central demonstrated that a series of 1,2,4-triazole derivatives exhibited potent antifungal activity against Candida albicans. The structure–activity relationship (SAR) indicated that modifications similar to those found in this compound could enhance antifungal potency significantly .
Case Study 2: Antibacterial Activity
In another investigation focused on antimicrobial properties, triazole derivatives were synthesized and tested against resistant bacterial strains. The results showed that certain modifications improved efficacy against multidrug-resistant Staphylococcus aureus, suggesting that compounds like the one could be developed into effective treatments for resistant infections .
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Antifungal | Effective against fungal pathogens like Candida and Aspergillus | Inhibition of ergosterol synthesis |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria | Effective against drug-resistant strains |
| Neuroprotective | Potential for treating neurodegenerative diseases | Modulation of GABA receptor activity |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Compound A with Analogues
Key Observations:
Role of Triazole vs. Simpler Pyrazoles: Compound A and its imidazole-propyl analog () exhibit higher molecular weights and structural complexity compared to simpler pyrazole derivatives (e.g., 4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine). Biological Activity: The absence of a triazole ring in 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine correlates with its role as a synthetic intermediate rather than a standalone therapeutic agent .
Substituent Effects: 4-Chlorobenzyl vs. Imidazole vs. Chlorobenzyl: The imidazole-propyl substituent in enhances polarity, favoring interactions with charged residues in enzyme active sites .
However, Compound A’s chlorobenzyl group may prioritize selectivity for specific protein families, such as kinases or bromodomains .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Compound A | 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine | MortaparibMild |
|---|---|---|---|
| Molecular Weight | 343.8 | 207.7 | 427.5 |
| LogP (Predicted) | 3.2 | 2.1 | 4.5 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 6 | 3 | 8 |
Analysis:
- Lipophilicity : Compound A’s logP (3.2) is intermediate between the hydrophilic 4-(4-chlorophenyl)-5-methylpyrazole (2.1) and the highly lipophilic MortaparibMild (4.5). This balance may optimize blood-brain barrier penetration while retaining solubility .
- Hydrogen-Bonding Capacity : The triazole and pyrazole rings in Compound A provide six hydrogen-bond acceptors, making it suitable for binding to polar enzymatic pockets .
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?
The compound is synthesized via multi-step protocols involving cyclization, oxidation, and acylation. A key intermediate is 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride , formed through cyclization of thiourea analogues or hydrazine derivatives. Subsequent reactions with 4-chlorobenzyl groups and triazole precursors yield the target compound. X-ray crystallography confirms intermediate structures (e.g., bond angles and torsional conformations) .
Q. How is X-ray crystallography employed to validate the molecular structure and regiochemistry?
Single-crystal X-ray diffraction resolves ambiguities in substitution patterns (e.g., triazole vs. pyrazole ring connectivity). For example, studies on analogous compounds reveal bond lengths (C–N: 1.34–1.38 Å) and dihedral angles (e.g., 4-chlorobenzyl group orientation at 85.2° relative to the triazole ring), ensuring structural fidelity .
Q. What in vitro biological screening methodologies are used to assess antimicrobial or antitubulin activity?
Standardized assays include:
- Microdilution assays (MIC determination against Mycobacterium tuberculosis H37Rv, with rifampicin as a control) .
- Sea urchin embryo assays to evaluate antimitotic effects via tubulin polymerization inhibition .
- Cytotoxicity profiling using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Challenges
Q. How can computational models optimize reaction conditions and reduce trial-and-error experimentation?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback loops to identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Cu(I) for triazole formation), reducing synthesis time by 40–60% .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Comparative assay standardization : Control variables like bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) or incubation time (24h vs. 48h) .
- Purity validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate activity contributors .
Q. How do molecular docking studies elucidate target binding interactions?
Docking tools (AutoDock Vina, Glide) simulate binding to targets like M. tuberculosis enoyl-ACP reductase or β-tubulin. Key findings:
- Hydrophobic interactions : 4-Chlorobenzyl group occupies hydrophobic pockets (e.g., Tubulin’s colchicine site) .
- Hydrogen bonding : Pyrazole-5-amine forms H-bonds with Thr179 (ΔG = −8.2 kcal/mol) .
- Steric effects : Methyl groups at triazole positions reduce binding affinity due to clashes with Val281 .
Q. What formulation challenges arise due to the compound’s physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
